molecular formula C15H15ClN2O2 B3932788 2-(4-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide

2-(4-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide

Cat. No. B3932788
M. Wt: 290.74 g/mol
InChI Key: WQFUDHJPAAGAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide, also known as PPMP, is an organic compound with the chemical formula C16H16ClNO2. It is a potent inhibitor of glycosphingolipid biosynthesis and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

2-(4-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide inhibits the activity of glucosylceramide synthase, an enzyme involved in the biosynthesis of glycosphingolipids. This inhibition leads to the accumulation of ceramide, a bioactive lipid that plays a key role in cell signaling and apoptosis. The accumulation of ceramide has been shown to promote apoptosis in cancer cells and protect neurons from oxidative stress and neurotoxicity.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide has been shown to have a number of biochemical and physiological effects. It promotes apoptosis in cancer cells and protects neurons from oxidative stress and neurotoxicity. It also inhibits the growth of cancer cells and has neuroprotective effects, making it a promising candidate for cancer therapy and the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide is its potent inhibitory activity against glucosylceramide synthase, making it a useful tool for studying the role of glycosphingolipids in cellular processes. However, 2-(4-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide has some limitations in lab experiments, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for the study of 2-(4-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide. One area of research could focus on optimizing the synthesis method to increase yield and purity. Another area of research could focus on the development of new derivatives of 2-(4-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide with improved pharmacological properties. Additionally, further studies could investigate the potential therapeutic applications of 2-(4-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide in other disease areas, such as cardiovascular disease and diabetes.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells and promote apoptosis, making it a promising candidate for cancer therapy. 2-(4-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-11(20-14-6-4-13(16)5-7-14)15(19)18-10-12-3-2-8-17-9-12/h2-9,11H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFUDHJPAAGAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CN=CC=C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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